Ethyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate
Description
Ethyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a 2-naphthyl substituent at the 4-position of the thiophene ring, an amino group at the 2-position, and an ethyl carboxylate ester at the 3-position.
The compound’s synthesis likely follows the Gewald reaction or modifications thereof, where substituted ketones or aldehydes react with sulfur-containing precursors to form the thiophene core .
Properties
IUPAC Name |
ethyl 2-amino-4-naphthalen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-2-20-17(19)15-14(10-21-16(15)18)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRKGFGMQSGTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetic ester and elemental sulfur in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. Its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Differences and Substituent Effects
The 4-position substituent is a critical determinant of the compound’s properties. Key analogs and their structural variations include:
*Note: Data inferred from analogs; exact values may vary.
Key Observations :
Physicochemical Properties
*Predicted using computational tools (e.g., XLogP3).
Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., –F, –CN) enhance electrophilicity, improving target binding.
- Bulky groups (e.g., 2-naphthyl) may improve selectivity but reduce solubility.
Biological Activity
Ethyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate is a compound of considerable interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
This compound belongs to a class of thiophene derivatives, which are known for their pharmacological potential. The compound's structure facilitates interactions with various biological targets, making it a valuable subject for medicinal chemistry research.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N1O2S |
| Molecular Weight | 253.32 g/mol |
| Boiling Point | 389.3 ± 420 °C |
| Density | 1.330 ± 0.006 g/cm³ |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.
- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression, particularly those involved in inflammatory responses .
3.1 Anticancer Properties
Research has demonstrated that thiophene derivatives exhibit significant anticancer activities. This compound has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation:
- IC50 Values : In studies, the compound displayed IC50 values lower than 40 nM against several cancer cell lines, indicating potent antiproliferative effects .
3.2 Anti-inflammatory Effects
The compound has also been associated with anti-inflammatory properties. It modulates the expression of genes related to inflammation, potentially reducing inflammatory responses in vitro.
3.3 Antimicrobial Activity
Thiophene derivatives have shown antimicrobial effects against various pathogens. This compound is no exception, exhibiting activity against bacterial strains with minimum inhibitory concentrations (MICs) in the low µg/mL range .
4. Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Case Study 1: Anticancer Efficacy
In a study involving the NCI-60 cancer cell line panel, the compound showed an average GI50 (concentration causing 50% inhibition of cell proliferation) of approximately 10 nM across multiple sensitive cell lines, outperforming many existing anticancer agents .
Case Study 2: Inflammatory Response Modulation
Another study highlighted the compound's ability to significantly reduce markers of inflammation in cellular models, suggesting its potential as a therapeutic agent for inflammatory diseases.
5. Conclusion
This compound exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its interactions with key enzymes and cellular pathways position it as a promising candidate for further pharmacological development.
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate and its analogs?
The synthesis typically involves a multi-step approach:
- Cyanoacetylation : Ethyl 2-amino-thiophene derivatives are reacted with cyanoacetylating agents like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce active methylene groups .
- Knoevenagel Condensation : The active methylene group undergoes condensation with aromatic aldehydes (e.g., 2-naphthaldehyde) in the presence of piperidine and acetic acid, forming acrylamido-thiophene derivatives. Reaction conditions (5–6 hours in toluene) yield products in 72–94% purity after recrystallization .
- Alternative Routes : Sodium ethoxide-mediated cyclization of precursor esters in ethanol has been used for structural analogs, such as bromophenyl derivatives .
Q. How are structural analogs of this compound characterized spectroscopically?
Key techniques include:
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, NH₂ bands at ~3300 cm⁻¹) .
- ¹H NMR : Distinct signals for ester groups (δ ~4.2–4.3 ppm, quartet), aromatic protons (δ ~7.0–8.5 ppm), and thiophene protons (δ ~6.7–7.6 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weights .
Q. What in vitro assays are used to evaluate biological activities of such thiophene derivatives?
- Antioxidant Activity : DPPH radical scavenging assays and lipid peroxidation inhibition tests are standard .
- Anti-inflammatory Activity : Carrageenan-induced rat paw edema models assess in vivo efficacy, with dose-dependent comparisons to controls like indomethacin .
Advanced Research Questions
Q. How can researchers optimize reaction yields for Knoevenagel condensations involving sterically hindered aldehydes?
- Catalyst Screening : Piperidine/acetic acid systems are common, but alternatives like DBU or ionic liquids may enhance reactivity for bulky substrates.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) can improve solubility, while microwave-assisted synthesis reduces reaction time .
- Purity Challenges : Recrystallization in ethanol or methanol is critical to remove unreacted aldehydes .
Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the naphthyl ring) on antioxidant/anti-inflammatory potency .
- Dose-Response Curves : Ensure assays are conducted at multiple concentrations to identify non-linear effects.
- Computational Modeling : Molecular docking studies (e.g., COX-2 enzyme binding) can rationalize discrepancies in anti-inflammatory activity .
Q. What crystallographic tools are recommended for resolving structural ambiguities in thiophene derivatives?
- SHELX Suite : SHELXL refines small-molecule structures against high-resolution X-ray data. For twinned crystals, SHELXD/E enables robust phase determination .
- Hydrogen Bonding Analysis : SHELXPRO visualizes intermolecular interactions (e.g., NH···O=C) critical for packing stability .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- PPE : Use nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Respiratory protection (NIOSH-certified) is required if airborne particulates form .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
Methodological Challenges
Q. How can researchers mitigate side reactions during thiophene ring functionalization?
- Protecting Groups : Temporarily block the amino group (e.g., Boc protection) before electrophilic substitutions .
- Low-Temperature Conditions : Slow addition of reagents (e.g., bromine) at 0–5°C minimizes overhalogenation .
Q. What computational approaches predict the electronic properties of this compound?
- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps, polarizability, and charge distribution to guide synthetic modifications .
- MD Simulations : Assess solubility by simulating interactions with solvents (e.g., DMSO vs. water) .
Data Reproducibility
Q. How can inconsistencies in melting points or spectral data between labs be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
